2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol
Description
2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol is a bicyclic organic compound with a partially hydrogenated quinoline backbone. Its molecular formula is C₁₀H₁₄N₂O, and it features a hydroxyl group at position 5, a methyl group at position 5, and an amino group at position 2 (SMILES: CC1(CCCC2=C1C=CC(=N2)N)O) . This compound has been cataloged (Ref: 10-F761767) but is currently discontinued, limiting its commercial availability .
Properties
IUPAC Name |
2-amino-5-methyl-7,8-dihydro-6H-quinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(13)6-2-3-8-7(10)4-5-9(11)12-8/h4-5,13H,2-3,6H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJHASCSTUSRFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=C1C=CC(=N2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429914-14-6 | |
| Record name | 2-amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-methylcyclohexanone with formamide under acidic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have significant biological and chemical properties .
Scientific Research Applications
2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antiproliferative activity is thought to be due to its ability to interfere with cell cycle regulation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between 2-amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol and related compounds:
Physicochemical and Pharmacological Properties
Solubility and Stability
- This compound: The hydroxyl group enhances hydrophilicity, but the tetrahydro ring may reduce water solubility compared to aromatic analogs.
- 5-Methylquinolin-8-ol: Fully aromatic structure confers lower solubility (predicted Log S: -3.5) and higher thermal stability (boiling point: ~408°C) .
- 5-Aminoquinoline-8-ol: Combines amino and hydroxyl groups, increasing polarity (density: 1.363 g/cm³) but requiring protection from light during storage .
Pharmacokinetics
- Blood-Brain Barrier (BBB) Penetration: Tetrahydroquinoline derivatives (e.g., 5,6,7,8-tetrahydroquinolin-5-amine) exhibit moderate BBB permeability due to reduced planarity, whereas aromatic quinolines like 5-methylquinolin-8-ol show negligible penetration .
- Metabolism: Hydroxyl-containing compounds (e.g., 5-aminoquinoline-8-ol) are prone to glucuronidation, while methylated analogs may resist CYP-mediated oxidation .
Biological Activity
2-Amino-5-methyl-5,6,7,8-tetrahydroquinolin-5-ol is a nitrogen-containing heterocyclic compound notable for its unique structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its antiproliferative effects against various cancer cell lines and its ability to induce oxidative stress in cells.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molar mass of approximately 176.22 g/mol. Its structure features a hydroxyl group at the 5-position and an amino group at the 2-position, which contribute to its reactivity and biological activity.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has been specifically tested on:
-
A2780 (Ovarian Carcinoma) :
- IC50 values range from 5.4 to 17.2 μM , indicating effective inhibition of cell growth.
- HT-29 (Colorectal Adenocarcinoma) :
- HeLa (Cervical Carcinoma) and other lines:
The mechanism underlying the antiproliferative effects involves the induction of oxidative stress within cancer cells. This stress is primarily mediated through the production of reactive oxygen species (ROS), which disrupt cellular homeostasis and promote apoptosis. Notably, the compound has been shown to:
- Induce mitochondrial damage.
- Increase ROS levels significantly in treated cells compared to untreated controls .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | IC50 Values (μM) | Unique Properties |
|---|---|---|---|
| 8-Hydroxyquinoline | Fully aromatic ring system | N/A | Lacks tetrahydro structure |
| 5,6,7,8-Tetrahydroquinoline | Saturated derivative without hydroxyl | N/A | No hydroxyl group at the 5-position |
| Quinolin-5-one | Oxidized form | N/A | Aromatic system; different reactivity |
| 2-Methyl-5,6,7,8-tetrahydroquinoline | Methyl substitution at the 2-position | N/A | Similar but lacks amino and hydroxyl groups |
The uniqueness of this compound lies in its combination of functional groups that enhance both its chemical reactivity and biological activity .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis of Derivatives : A series of tetrahydroquinolinones were synthesized and evaluated for their antiproliferative properties against colorectal cancer cells. These studies highlighted the role of structural modifications in enhancing biological activity .
- Chirality Impact : Research investigating enantiomers of related compounds revealed significant differences in cytotoxicity profiles based on stereochemistry. For instance, certain enantiomers demonstrated markedly different IC50 values against A2780 cells .
- Oxidative Stress Induction : Further investigations confirmed that compounds related to this compound could effectively disrupt mitochondrial function and elevate ROS levels in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
